Bromodomain Inhibitor-9 (BI-9564): A Technical Guide to its Mechanism of Action
Bromodomain Inhibitor-9 (BI-9564): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain Inhibitor-9 (BI-9564) is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7.[1] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histone tails and other proteins, thereby recruiting regulatory complexes to chromatin to control gene expression.[2][3] BI-9564 was developed through a structure-based design approach and serves as a valuable tool for elucidating the biological functions of BRD9 and BRD7 in health and disease.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of BI-9564, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Mechanism of Action
BI-9564 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BRD9 and BRD7 bromodomains.[2][3] This inhibitory action displaces BRD9- and BRD7-containing protein complexes from chromatin, thereby modulating the transcription of target genes. Both BRD9 and BRD7 are subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression.[1][7] By inhibiting the chromatin-anchoring function of BRD9 and BRD7, BI-9564 disrupts the activity of the SWI/SNF complex at specific genomic loci.[1] This leads to alterations in chromatin structure and accessibility, ultimately resulting in the upregulation or downregulation of a specific subset of genes. The anti-proliferative effects of BI-9564 have been observed in certain cancer cell lines, such as acute myeloid leukemia (AML), highlighting the therapeutic potential of targeting these bromodomains.[1][8]
Signaling Pathway
The signaling pathway affected by BI-9564 involves the inhibition of the BRD9/7-containing SWI/SNF chromatin remodeling complex and its subsequent impact on gene transcription. The following diagram illustrates this pathway.
Quantitative Data
The following tables summarize the in vitro and in vivo potency and selectivity of BI-9564.
Table 1: In Vitro Binding Affinity and Potency of BI-9564
| Target | Assay Type | Value | Reference |
| BRD9 | IC50 (AlphaScreen) | 75 nM | [1] |
| BRD9 | Kd (ITC) | 14 nM | [1][7] |
| BRD7 | IC50 (AlphaScreen) | 3.4 µM | [8] |
| BRD7 | Kd (ITC) | 239 nM | [1][7] |
| BET Family | IC50 (AlphaScreen) | >100 µM | [8] |
| CECR2 | Kd (ITC) | 258 nM | [7] |
Table 2: Cellular and In Vivo Activity of BI-9564
| Assay | Cell Line / Model | Value | Reference |
| Cellular Activity (FRAP) on BRD9 | U2OS | 0.1 µM | [1] |
| Cellular Activity (FRAP) on BRD7 | U2OS | 1 µM | [1] |
| Antiproliferative Effect (EC50) | EOL-1 (AML) | 800 nM | [1] |
| In Vivo Efficacy | Disseminated Mouse Model of AML | 180 mg/kg/day | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of BI-9564 are provided below. These protocols are based on the original publication by Martin et al. (2016) and other relevant sources.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of the bromodomain to an acetylated histone peptide in a competitive format.
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Reagents and Materials:
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His-tagged BRD9 or BRD7 protein
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Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
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Europium-labeled anti-His antibody (donor)
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Streptavidin-conjugated APC (acceptor)
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Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% (v/v) Tween-20
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BI-9564 or other test compounds
-
384-well low-volume microplates
-
-
Procedure:
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Prepare a serial dilution of BI-9564 in DMSO and then dilute in Assay Buffer.
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Add 2 µL of the compound dilution to the wells of the microplate.
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Add 4 µL of a solution containing His-tagged BRD9/7 protein and the biotinylated H4K12ac peptide in Assay Buffer.
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Incubate for 15 minutes at room temperature.
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Add 4 µL of a solution containing the Europium-labeled anti-His antibody and Streptavidin-APC in Assay Buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
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Calculate the ratio of the 665 nm to 615 nm signals and plot against the compound concentration to determine the IC50 value.
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AlphaScreen Assay
This assay is another method to measure the binding of the bromodomain to an acetylated histone peptide.
-
Reagents and Materials:
-
GST-tagged BRD9 or His-tagged BRD7 protein
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Biotinylated histone H4 peptide acetylated at multiple lysines
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Glutathione donor beads (for GST-tagged protein) or Nickel chelate acceptor beads (for His-tagged protein)
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Streptavidin acceptor beads
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Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
BI-9564 or other test compounds
-
384-well ProxiPlates
-
-
Procedure:
-
Add 5 µL of a 2x concentrated solution of the test compound in Assay Buffer to the wells of the ProxiPlate.
-
Add 5 µL of a 2x concentrated solution of the tagged bromodomain protein and the biotinylated histone peptide in Assay Buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a 2x concentrated solution of the donor and acceptor beads in Assay Buffer.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the compound concentration to determine the IC50 value.
-
Fluorescence Recovery After Photobleaching (FRAP) Assay
This cell-based assay is used to assess the mobility of BRD9 or BRD7 within the nucleus and the effect of BI-9564 on their chromatin binding.
-
Reagents and Materials:
-
U2OS cell line
-
Plasmid encoding GFP-tagged BRD9 or BRD7
-
Lipofectamine or other transfection reagent
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Culture medium (e.g., DMEM with 10% FBS)
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Glass-bottom dishes
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Confocal microscope with a high-power laser for photobleaching
-
-
Procedure:
-
Seed U2OS cells on glass-bottom dishes.
-
Transfect the cells with the GFP-tagged BRD9 or BRD7 plasmid using a suitable transfection reagent.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
Incubate the cells with BI-9564 at the desired concentration (e.g., 0.1 µM for BRD9, 1 µM for BRD7) or vehicle (DMSO) for 1-2 hours.
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Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.
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Acquire pre-bleach images of a selected nucleus.
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Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser beam.
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Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.
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Analyze the fluorescence intensity in the bleached ROI over time. Correct for photobleaching during image acquisition.
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Normalize the recovery data and fit to a suitable model to determine the mobile fraction and the half-time of recovery. A faster recovery indicates a more mobile protein, suggesting displacement from chromatin by the inhibitor.
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Experimental Workflow
The following diagram outlines a typical experimental workflow for the discovery and characterization of a bromodomain inhibitor like BI-9564.
References
- 1. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design of an in vivo active selective BRD9 inhibitor. | Structural Genomics Consortium [thesgc.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
